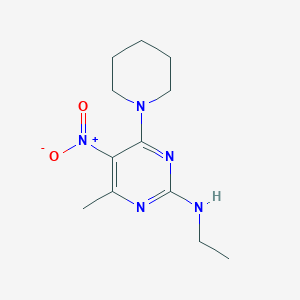

N-ethyl-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-ethyl-4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-3-13-12-14-9(2)10(17(18)19)11(15-12)16-7-5-4-6-8-16/h3-8H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPAQJMGXFKNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the nitro, methyl, and piperidinyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine can undergo several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

Biological Activities

Antiproliferative Activity

N-ethyl-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine has demonstrated significant antiproliferative effects in various cancer cell lines. Research indicates that it may inhibit key kinases such as c-FMS and PDGFR, which are critical in tumor growth and proliferation. This suggests potential applications in oncology as a therapeutic agent against certain cancers.

Receptor Agonism

Studies have shown that derivatives of this compound can act as agonists for specific receptors involved in metabolic disorders. This receptor interaction enhances its therapeutic potential beyond oncology, indicating possible applications in treating metabolic diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Cancer Research : In vitro studies have reported that this compound effectively reduces cell viability in breast cancer cell lines by inducing apoptosis through kinase inhibition.

- Metabolic Disorders : Animal models treated with derivatives of this compound showed improved metabolic profiles, suggesting its role as a potential therapeutic agent for conditions like diabetes.

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Nitro-Substituted Pyrimidine Analogs

Compounds with nitro groups on pyrimidine cores are frequently explored for kinase inhibition and anticancer activity:

Insights :

Piperidin-1-yl-Substituted Pyrimidines

Piperidine substituents are common in kinase-targeted therapeutics:

Insights :

- The target compound’s piperidin-1-yl group likely enhances target engagement compared to simpler analogs like , but its nitro group may increase cytotoxicity risks .

- Thienopyrimidine derivatives (e.g., 6k) exhibit improved intestinal permeability, suggesting that core heterocycle modifications (pyrimidine vs. thienopyrimidine) significantly alter pharmacokinetics .

Ethyl/Methyl-Substituted Pyrimidines

Alkyl groups influence solubility and metabolic stability:

Insights :

- Aryl-aminomethyl groups (e.g., ) introduce hydrogen-bonding interactions absent in the target compound, highlighting trade-offs between potency and solubility .

Key Research Findings and Trends

Nitro Group Significance : Nitro-substituted pyrimidines in show potent kinase inhibition, aligning with the target compound’s inferred mechanism .

Piperidine Flexibility : Piperidin-1-yl groups improve binding to kinase active sites but may require balancing with solubility-enhancing substituents .

Alkyl Substituents : Ethyl and methyl groups optimize metabolic stability but may necessitate formulation adjustments for bioavailability .

Biological Activity

N-ethyl-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with an ethyl group, a methyl group, a nitro group, and a piperidinyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine core followed by the introduction of various functional groups through substitution reactions. Common methods utilize catalysts and controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of enzymes or receptors, leading to various pharmacological effects. Notably, similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism essential for DNA synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest it may effectively inhibit the growth of various bacterial strains, potentially making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies on related pyrimidine derivatives have shown that they can inhibit cancer cell proliferation by targeting pathways involved in cell division and survival. For example, inhibitors of DHFR have been linked to reduced tumor growth in preclinical models .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Inhibition of Dihydrofolate Reductase : Compounds with similar structures have demonstrated high-affinity inhibition of DHFR, leading to decreased levels of tetrahydrofolate necessary for DNA synthesis. This mechanism is crucial in the treatment of cancers and autoimmune diseases .

- Antitumor Effects : In vivo studies have shown that certain derivatives can significantly reduce tumor size in models of melanoma and colorectal cancer. The mechanism involves induction of apoptosis and cell cycle arrest in cancer cells .

- Structure–Activity Relationship (SAR) : A detailed SAR analysis has revealed that modifications in the piperidine moiety can enhance biological activity. For instance, variations in substituents on the piperidine ring have been linked to improved potency against specific cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Target Enzyme |

|---|---|---|

| N-(4-methylphenyl)-pyrimidin-2-amines | Anticancer | DHFR |

| N-(4-pyridyl)-pyrimidin derivatives | Antimicrobial | Various bacterial enzymes |

| 6-(2-chlorophenyl)-pyrido[2,3-d]pyrimidines | Antitumor | EPH receptors |

The unique combination of functional groups in this compound distinguishes it from other pyrimidine derivatives, potentially conferring unique biological properties that warrant further investigation.

Q & A

Q. Critical Parameters :

- Temperature control during nitration to avoid byproducts.

- Anhydrous conditions during alkylation to prevent hydrolysis.

- Stoichiometric excess of piperidine (≥2 eq.) to drive amination to completion.

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield Influencers | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Temperature control, stirring | |

| Alkylation | Ethyl halide, K₂CO₃, DMF, 60°C | Solvent purity, base strength | |

| Amination | Piperidine, DMSO, 80°C, 24 hrs | Reaction time, reagent excess |

How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Answer :

X-ray crystallography using SHELX software (e.g., SHELXL) is the primary method . Key structural features include:

- Dihedral Angles : Substituent orientation relative to the pyrimidine core (e.g., 12.8° for phenyl groups) .

- Intermolecular Interactions :

- Weak C–H⋯O hydrogen bonds between methyl groups and methoxy oxygen atoms.

- C–H⋯π interactions involving aromatic rings, contributing to layered packing .

Q. Table 2: Structural Parameters in Analogous Pyrimidines

| Compound | Dihedral Angles (°) | Stabilizing Interactions | Reference |

|---|---|---|---|

| N-(2-Fluorophenyl) derivative | 12.0–86.1 | C–H⋯O, C–H⋯π | |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | Not reported | C–H⋯N, van der Waals |

What preliminary biological activities have been reported, and what assay methodologies are employed?

Answer :

Reported activities include antimicrobial and anticancer properties, assessed via:

- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and Candida albicans .

- Anticancer : Cell viability assays (e.g., MTT) on breast cancer cell lines (MCF-7, MDA-MB-231) targeting PLK4 inhibition .

Q. Key Findings :

- Nitro and piperidine groups enhance DNA intercalation and enzyme inhibition .

- Structural analogs show IC₅₀ values ≤10 µM in kinase inhibition assays .

How do computational docking studies inform the understanding of this compound's interaction with biological targets?

Answer :

GLIDE (Schrödinger) and AutoDock are used to predict binding modes. For example:

Q. Methodological Steps :

Protein preparation (PDB: 3T73).

Ligand optimization (DFT-based geometry).

Grid generation around the active site.

Pose ranking via GlideScore (more negative = stronger binding) .

What contradictions exist in reported bioactivity data, and how can experimental variables be optimized to resolve them?

Answer :

Contradictions :

- Antimicrobial Efficacy : Nitro-substituted derivatives show variable MIC values (2–128 µg/mL) across studies due to differences in bacterial strains or assay conditions .

- Cytotoxicity : Discrepancies in IC₅₀ values for cancer cells may arise from cell line heterogeneity or solvent effects (DMSO vs. PBS).

Q. Resolution Strategies :

- Standardize assays (CLSI guidelines for antimicrobial testing).

- Use isogenic cell lines to control genetic variability.

- Include positive controls (e.g., doxorubicin for cytotoxicity) .

What methodological advancements, such as microwave-assisted synthesis, could enhance the efficiency of producing this compound?

Answer :

Microwave-Assisted Synthesis :

Q. Comparison with Conventional Methods :

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 24 hrs | 0.5 hrs |

| Yield | 60–70% | 80–85% |

| Byproduct Formation | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.